(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide
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Description
(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O2S2 and its molecular weight is 342.86. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Anticancer Applications
Derivatives of celecoxib, which share structural similarities with the chemical , have been synthesized and evaluated for their potential in treating inflammation, pain, and various cancers. One study highlighted the synthesis of novel compounds with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with specific compounds showing significant efficacy without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013). Another study described the synthesis of indeno[1,2-c]pyrazoles with attached sulfonamide, showing broad-spectrum antitumor activity, highlighting the structural component's versatility in drug design (Sherif A F Rostom, 2006).
Photochemical and Photodynamic Therapy
A novel zinc phthalocyanine derivative substituted with a benzenesulfonamide group exhibiting high singlet oxygen quantum yield was synthesized, showing significant potential for photodynamic therapy applications in cancer treatment. This demonstrates the chemical's applicability in developing photosensitizers for Type II photodynamic cancer therapy (M. Pişkin et al., 2020).
Molecular Docking and Drug Design
Molecular docking studies of tetrazole derivatives, including sulfonamide groups, have been conducted to understand their interaction within the active site of cyclooxygenase-2 enzyme, illustrating the chemical's role in designing COX-2 inhibitors, which are crucial in developing therapies for inflammation and cancer (B. J. Al-Hourani et al., 2015).
Antimicrobial and Antiproliferative Agents
Sulfonamides, recognized for their antimicrobial properties, have been modified to include various biologically active moieties, showing significant cytotoxic activity against lung (A-549) and liver (HepG2) cancer cell lines. This demonstrates the adaptability of sulfonamide derivatives in creating effective antimicrobial and antiproliferative agents (Shimaa M. Abd El-Gilil, 2019).
Herbicidal Activity
Derivatives have been synthesized to act as herbicidal inhibitors, showcasing the chemical's utility beyond pharmaceuticals into agriculture. Specific compounds displayed excellent herbicidal activities, suggesting their potential as novel classes of herbicides (Qingmin Wang et al., 2004).
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-11-16-9-13(20-11)10-17(2)21(18,19)8-7-12-5-3-4-6-14(12)15/h3-9H,10H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPPFFGAUFMJO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.